molecular formula C21H28N2O5S B2439568 2,5-dimethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide CAS No. 954249-16-2

2,5-dimethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide

Cat. No. B2439568
CAS RN: 954249-16-2
M. Wt: 420.52
InChI Key: XDVUGGQNEMPYNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dimethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide, also known as RPR200765, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonamide compounds and has a chemical formula of C23H28N2O4S.

Scientific Research Applications

Biochemical Characterization and Inhibitory Properties

  • Kynurenine 3-Hydroxylase Inhibition : S. Röver and colleagues reported the synthesis and biochemical characterization of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase. High-affinity inhibitors were identified, which have shown promising results in vitro and were effective in blocking kynurenine 3-hydroxylase in animal models after oral administration. This suggests potential therapeutic applications in exploring the pathophysiological role of the kynurenine pathway following neuronal injury (Röver et al., 1997).

Pharmacological Applications

  • Endothelin Antagonism and Potential Therapeutic Applications : N. Murugesan and team identified biphenylsulfonamides as a novel series of endothelin-A (ETA) selective antagonists. Substitutions led to improved binding and functional activity. Specifically, a compound named BMS-187308 exhibited improved ETA binding affinity, functional activity, and demonstrated good oral activity in inhibiting ET-1 induced pressor responses in animal models. This research highlights the potential therapeutic use of such compounds in treating diseases related to endothelin dysfunction (Murugesan et al., 1998).

Neuroprotection and Therapeutic Interventions

  • Kynurenine Hydroxylase Inhibitors and Neuroprotection : A. Cozzi and colleagues investigated the neuroprotective properties of kynurenine hydroxylase inhibitors, specifically mNBA and Ro 61-8048, on brain lesions induced by occlusion models. These compounds showed significant reduction in lesioned neurons and infarct volumes, suggesting inhibition of kynurenine hydroxylase as a potential avenue to reduce neuronal loss in brain ischemia (Cozzi et al., 1999).

Receptor Binding and Antagonism

  • 5-HT6 Receptor Antagonism and Cognitive Enhancement : W. Hirst and the team reported on SB-399885, a high-affinity antagonist for human recombinant and native 5-HT6 receptors, which displayed significant receptor selectivity. The compound enhanced cognitive performance in aged rat models and increased extracellular acetylcholine levels. This indicates potential therapeutic utility of 5-HT6 receptor antagonists in disorders characterized by cognitive deficits (Hirst et al., 2006).

Anticonvulsant Activity

  • Anticonvulsant Properties of Benzenesulfonamide Derivatives : Zhiming Wang and colleagues synthesized a series of benzenesulfonamide derivatives and evaluated their anticonvulsant activities in animal models. Certain compounds displayed promising anticonvulsant activities, suggesting their potential as a new class of anticonvulsant agents with high effectiveness and low toxicity (Wang et al., 2015).

properties

IUPAC Name

2,5-dimethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O5S/c1-26-18-9-10-19(27-2)21(15-18)29(24,25)22-11-6-12-23-13-14-28-20(16-23)17-7-4-3-5-8-17/h3-5,7-10,15,20,22H,6,11-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVUGGQNEMPYNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.